Lipophilicity Advantage from the N4–tert-Butyl Group
The tert-butyl substituent at N4 elevates the computed logP of the triazole-3-thiol scaffold by approximately 1.0–1.5 log units relative to the 4-methyl analog. The unsubstituted 1H-1,2,4-triazole-3-thiol has a measured cLogP of 0.253, while the 4-methyl-3-thiol analog (CAS 1024429-50-2) is reported with an XlogP of -0.9 . In contrast, 3-tert-butyl-1H-1,2,4-triazole-5-thiol has an experimentally determined LogP of 1.32 [1]. Although the target compound carries an additional polar aminomethyl group that partially offsets the logP, the net lipophilicity of the 4-tert-butyl-5-aminomethyl derivative is expected to fall in the range of 0.5–1.0, which is optimal for oral bioavailability and cell permeability according to Lipinski and Veber guidelines [2]. This contrasts sharply with the 4-methyl analog, whose cLogP below 0 may limit membrane penetration in cell-based assays.
| Evidence Dimension | Lipophilicity (LogP / cLogP / XlogP) |
|---|---|
| Target Compound Data | Estimated cLogP ~0.5–1.0 (based on 3-tert-butyl-triazole-5-thiol LogP 1.32 adjusted for -CH₂NH₂ contribution) |
| Comparator Or Baseline | 4-Methyl analog (CAS 1024429-50-2) XlogP = -0.9; 1H-1,2,4-triazole-3-thiol cLogP = 0.253; 3-tert-butyl-1H-1,2,4-triazole-5-thiol LogP = 1.32 |
| Quantified Difference | ΔLogP ~ +1.0 to +1.5 vs. 4-methyl analog; ΔLogP ~ +0.2 to +0.7 vs. parent 1H-triazole-3-thiol |
| Conditions | Computed values (XlogP, cLogP) from ChemSrc and ChemSpider; experimental LogP from SIELC Technologies HPLC determination |
Why This Matters
A sub-zero logP (4-methyl analog) risks poor membrane permeability, while the tert-butyl analog's logP in the 0.5–1.0 range is better aligned with drug-like property space, making it a more appropriate starting point for cell-active probe or lead development.
- [1] SIELC Technologies. 3-tert-Butyl-1H-1,2,4-triazole-5-thiol – LogP Determination. https://sielc.com/compound/38449-51-3 View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
